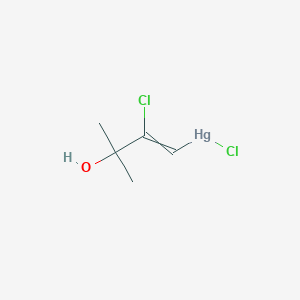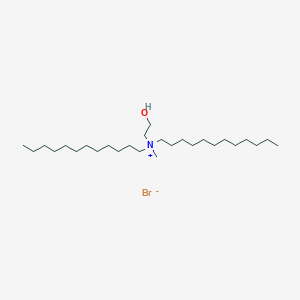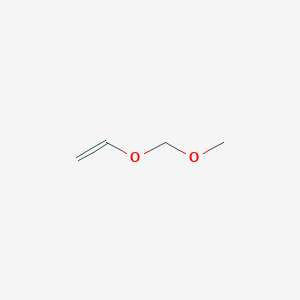
Phosphorodithioic acid, S-2,3-dihydro-1,4-oxathiinyl O,O-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, S-2,3-dihydro-1,4-oxathiinyl O,O-dimethyl ester is an organophosphorus compound known for its diverse applications in various fields, including agriculture and industry. This compound is characterized by its unique structure, which includes a phosphorodithioic acid moiety and an oxathiinyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, S-2,3-dihydro-1,4-oxathiinyl O,O-dimethyl ester typically involves the reaction of phosphorodithioic acid with 2,3-dihydro-1,4-oxathiin. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include dimethyl sulfate and a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodithioic acid, S-2,3-dihydro-1,4-oxathiinyl O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfur atoms to sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ester group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphorodithioic acid, S-2,3-dihydro-1,4-oxathiinyl O,O-dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used as an additive in lubricants and as a corrosion inhibitor in various industrial applications.
Mécanisme D'action
The mechanism of action of Phosphorodithioic acid, S-2,3-dihydro-1,4-oxathiinyl O,O-dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt normal cellular processes and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorodithioic acid, O,O-diethyl ester: This compound has a similar structure but with ethyl groups instead of methyl groups.
Phosphorodithioic acid, O,O,S-trimethyl ester: This compound includes an additional methyl group on the sulfur atom.
Dimethoate: An organophosphorus compound with a different functional group arrangement but similar applications.
Uniqueness
Phosphorodithioic acid, S-2,3-dihydro-1,4-oxathiinyl O,O-dimethyl ester is unique due to its oxathiinyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other organophosphorus compounds and contributes to its specific reactivity and applications.
Propriétés
Numéro CAS |
63716-52-9 |
|---|---|
Formule moléculaire |
C6H11O3PS3 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
2,3-dihydro-1,4-oxathiin-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H11O3PS3/c1-7-10(11,8-2)13-6-5-12-4-3-9-6/h3-4,6H,5H2,1-2H3 |
Clé InChI |
SVRGTAIJSHLTQN-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(OC)SC1CSC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)

![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)





![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)


